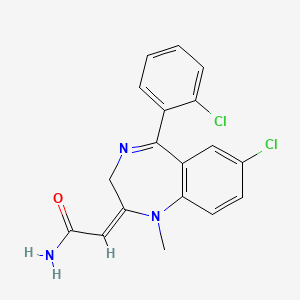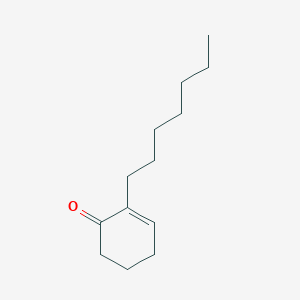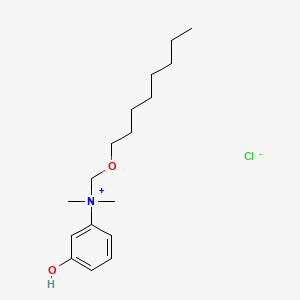
1,2,3,4-Tetrahydro-8-phenylisoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group. These compounds have garnered significant attention due to their diverse biological activities against various pathogens and neurodegenerative disorders .
Méthodes De Préparation
The synthesis of 8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride typically involves the construction of the tetrahydroisoquinoline core scaffold. Common synthetic strategies include:
Pictet-Spengler Reaction: This involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring.
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine derivative with a halogenated acyl chloride, followed by reduction to yield the tetrahydroisoquinoline core.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex isoquinoline derivatives.
Biology: It serves as a model compound for studying the biological activities of isoquinoline alkaloids.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in pathogen metabolism or interact with neurotransmitter receptors in the brain .
Comparaison Avec Des Composés Similaires
8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride can be compared with other similar compounds, such as:
1-phenyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but lacks the chloride ion.
2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride: This compound has an additional benzyl group, which may alter its biological activity and chemical properties.
The uniqueness of 8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride lies in its specific substitution pattern and the presence of the chloride ion, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
69381-56-2 |
|---|---|
Formule moléculaire |
C15H16ClN |
Poids moléculaire |
245.74 g/mol |
Nom IUPAC |
8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-5-12(6-3-1)14-8-4-7-13-9-10-16-11-15(13)14;/h1-8,16H,9-11H2;1H |
Clé InChI |
UBWORYSYGGHDHN-UHFFFAOYSA-N |
SMILES canonique |
C1C[NH2+]CC2=C1C=CC=C2C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)



![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)







![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)
